6-Benzoyl-2-naphthyl phosphate disodium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-2-naphthyl phosphate disodium salt typically involves the phosphorylation of 6-benzoyl-2-naphthol. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine . The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-2-naphthyl phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Major Products Formed
Hydrolysis: 6-Benzoyl-2-naphthol and inorganic phosphate.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
6-Benzoyl-2-naphthyl phosphate disodium salt is widely used in scientific research, including:
Mechanism of Action
The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon enzymatic hydrolysis, 6-Benzoyl-2-naphthyl phosphate disodium salt releases 6-benzoyl-2-naphthol, which can be detected chromogenically. The molecular target is the active site of alkaline phosphatase, where the phosphate group is cleaved .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthyl phosphate sodium salt
- 4-Nitrophenyl phosphate disodium salt
- 5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Uniqueness
6-Benzoyl-2-naphthyl phosphate disodium salt is unique due to its specific chromogenic properties, which make it highly suitable for detecting alkaline phosphatase activity with high sensitivity and specificity . Compared to similar compounds, it offers a distinct advantage in terms of stability and ease of detection .
Properties
IUPAC Name |
disodium;(6-benzoylnaphthalen-2-yl) phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13O5P.2Na/c18-17(12-4-2-1-3-5-12)15-7-6-14-11-16(22-23(19,20)21)9-8-13(14)10-15;;/h1-11H,(H2,19,20,21);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJVEXGBJIDSOX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OP(=O)([O-])[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Na2O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74144-43-7 | |
Record name | 6-Benzoyl-2-naphthyl phosphate disodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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